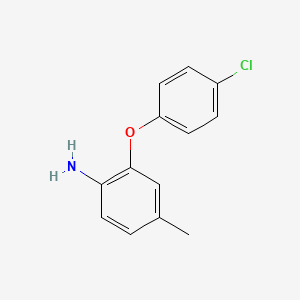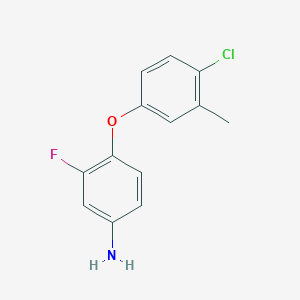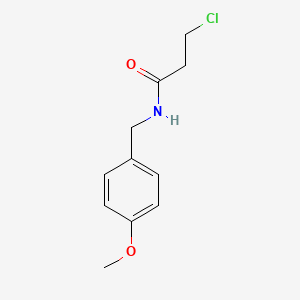
3-氯-N-(4-甲氧基苄基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Chloro-N-(4-methoxybenzyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent .
Molecular Structure Analysis
The InChI code for “3-Chloro-N-(4-methoxybenzyl)propanamide” is 1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) . This indicates the presence of a chlorine atom (Cl), a methoxy group (-OCH3), and an amide group (-CONH2) in the molecule .
Physical And Chemical Properties Analysis
“3-Chloro-N-(4-methoxybenzyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
科学研究应用
保护基团的选择性脱保护
4-甲氧基苄基 (MPM) 保护基团是 3-氯-N-(4-甲氧基苄基)丙酰胺的组成部分,以其选择性脱保护而闻名。它可以在不影响其他保护和官能团的中性条件下被去除,这在合成有机化学中很有价值 (Horita 等,1986 年)。
有机化学中的立体选择性合成
该化合物在各种有机化合物的立体选择性合成中发挥作用。例如,它已被用于 β-内酰胺的合成,展示了显着的立体化学控制 (Pérez-Faginas 等,2007 年)。
抗氧化和抗癌特性
3-氯-N-(4-甲氧基苄基)丙酰胺的某些衍生物已被探索其抗氧化特性。这些化合物在杀死癌细胞,包括对化疗耐药的乳腺癌细胞方面显示出显着效果,而不会影响正常的人体组织 (Kovalchuk 等,2013 年)。
在有机合成中的应用
它用于醇和酚的苄基化,展示了其在制备各种有机化合物中的用途 (Carlsen,1998 年)。
抗真菌应用
该化合物的衍生物已被合成并显示出有效的抗真菌活性,特别是对黑曲霉和黄曲霉 (Gupta 和 Halve,2015 年)。
抗疟疾活性
该化合物已被合成并评估其抗疟疾活性,在治疗疟疾方面显示出显着潜力 (Hadanu 等,2010 年)。
安全和危害
生化分析
Biochemical Properties
3-Chloro-N-(4-methoxybenzyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amide hydrolases, which catalyze the hydrolysis of amide bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of 3-Chloro-N-(4-methoxybenzyl)propanamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in various cellular responses, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Chloro-N-(4-methoxybenzyl)propanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-N-(4-methoxybenzyl)propanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Chloro-N-(4-methoxybenzyl)propanamide can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Chloro-N-(4-methoxybenzyl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response . Toxicity studies have indicated that excessive doses can result in organ damage and other adverse outcomes.
Metabolic Pathways
3-Chloro-N-(4-methoxybenzyl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 3-Chloro-N-(4-methoxybenzyl)propanamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Chloro-N-(4-methoxybenzyl)propanamide within tissues can also affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-Chloro-N-(4-methoxybenzyl)propanamide is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMVYZJGLKXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342074 |
Source


|
| Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2364-76-3 |
Source


|
| Record name | 3-Chloro-N-[(4-methoxyphenyl)methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

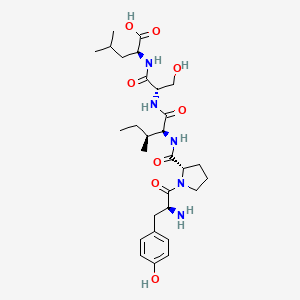

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

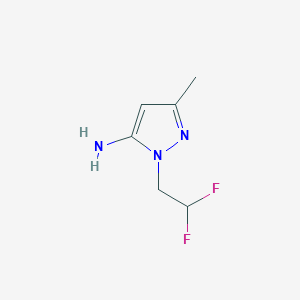

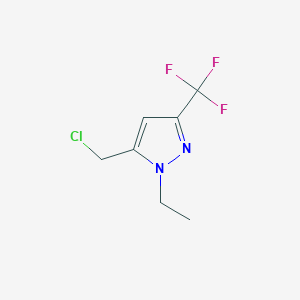
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
